Product packaging for 5-Bromo-N-ethyl-2-isobutoxynicotinamide(Cat. No.:)

5-Bromo-N-ethyl-2-isobutoxynicotinamide

Cat. No.: B13020627
M. Wt: 301.18 g/mol
InChI Key: JBWMZOKCFATJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-ethyl-2-isobutoxynicotinamide is a chemical compound with the molecular formula C12H17BrN2O2 and is registered in the PubChem database under the identifier CID 97617809 . This specialty chemical is designed for use as a key synthetic intermediate in research and development settings, particularly in medicinal chemistry and drug discovery. The structure of this compound, which features a bromine atom and an isobutoxy group on a nicotinamide core, suggests its primary utility in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental for constructing complex molecules . Its N-ethylamide moiety can contribute to desirable pharmacological properties in target molecules, such as enhanced metabolic stability and membrane permeability. As a building block, it enables researchers to efficiently explore novel chemical space and develop potential therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on this compound as a critical intermediate for building diverse compound libraries and progressing synthetic routes in a laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17BrN2O2 B13020627 5-Bromo-N-ethyl-2-isobutoxynicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

5-bromo-N-ethyl-2-(2-methylpropoxy)pyridine-3-carboxamide

InChI

InChI=1S/C12H17BrN2O2/c1-4-14-11(16)10-5-9(13)6-15-12(10)17-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,14,16)

InChI Key

JBWMZOKCFATJMQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(N=CC(=C1)Br)OCC(C)C

Origin of Product

United States

Synthetic Methodologies for 5 Bromo N Ethyl 2 Isobutoxynicotinamide and Its Analogues

Retrosynthetic Strategies for the 5-Bromo-N-ethyl-2-isobutoxynicotinamide Core

Retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic pathways. The primary disconnections are at the amide bond, the ether linkage, and the bromine-carbon bond on the pyridine (B92270) ring.

Amide Bond Disconnection: This strategy involves disconnecting the N-ethyl amide group, leading to 5-bromo-2-isobutoxynicotinic acid or its activated derivative and ethylamine (B1201723). This is a common and reliable approach for the late-stage introduction of the ethylamino group.

Ether Linkage Disconnection: Disconnecting the isobutoxy group suggests a precursor such as 5-bromo-2-chloro-N-ethylnicotinamide or 5-bromo-2-hydroxy-N-ethylnicotinamide, which would react with isobutanol or an isobutyl halide. This approach is advantageous if the 2-substituted precursor is readily available.

Bromine-Carbon Bond Disconnection: A disconnection at the C5-Br bond points to N-ethyl-2-isobutoxynicotinamide as a direct precursor. This implies a late-stage bromination step, which requires careful consideration of the directing effects of the existing substituents on the pyridine ring.

These disconnections outline a convergent synthesis where the substituted nicotinic acid core is prepared and subsequently coupled with ethylamine, or a linear approach where the substitutions are introduced sequentially on a simpler nicotinamide (B372718) or nicotinic acid starting material.

Synthesis of Key Intermediates

The successful synthesis of this compound hinges on the efficient preparation of key intermediates.

The introduction of a bromine atom at the C5 position of the nicotinamide ring is a critical step that requires high regioselectivity. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The directing effects of the substituents on the pyridine ring play a crucial role in determining the position of bromination. For a nicotinamide system, the ring is electron-deficient, which generally makes electrophilic substitution challenging. However, the position of substitution is influenced by the existing groups.

Common brominating agents and their characteristics are summarized in the table below.

Brominating AgentTypical ConditionsSelectivity
N-Bromosuccinimide (NBS)Acetonitrile, heat or lightOften used for allylic/benzylic bromination, can be used for aromatic bromination with appropriate catalyst/conditions. Highly regioselective in some cases. nih.gov
Bromine (Br₂)Lewis acid catalyst (e.g., FeBr₃) or in acetic acidCan be less selective, potentially leading to multiple bromination products.
Tetraalkylammonium tribromidesVarious solventsKnown for high para-selectivity in the bromination of phenols. nih.gov

For the synthesis of related compounds like 5-bromo-2-hydroxynicotinic acid, bromination has been achieved using alkali-metal hypobromite (B1234621) in a strongly alkaline solution. google.com This suggests that the choice of brominating agent and reaction conditions is crucial for achieving the desired 5-bromo substitution pattern on the nicotinamide core.

The introduction of the isobutoxy group at the C2 position of the pyridine ring is typically achieved through a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. This involves the reaction of a 2-halopyridine or a 2-pyridone intermediate with an isobutoxide salt.

Starting from a 2-chloronicotinamide (B82574) derivative, the reaction with sodium isobutoxide in an aprotic polar solvent like DMF or THF would yield the desired 2-isobutoxy product. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism.

Alternatively, starting from a 2-hydroxynicotinamide (2-pyridone) intermediate, the hydroxyl group can be deprotonated with a suitable base (e.g., NaH) to form the corresponding alkoxide, which then reacts with an isobutyl halide (e.g., isobutyl bromide) to form the ether linkage.

The stereochemistry of the isobutoxy group is not a factor in this particular synthesis as isobutanol is not chiral.

The final step in many synthetic routes is the formation of the N-ethyl amide bond. This is a well-established transformation in organic synthesis and can be achieved through several methods.

The most common approach involves the coupling of a carboxylic acid (5-bromo-2-isobutoxynicotinic acid) with ethylamine in the presence of a coupling agent. A variety of coupling agents are available, each with its own advantages.

Coupling AgentActivating MechanismByproducts
Carbodiimides (e.g., DCC, EDC)Forms an O-acylisourea intermediateUrea derivatives (can be difficult to remove)
Phosphonium (B103445) salts (e.g., BOP, PyBOP)Forms an activated phosphonium esterPhosphine (B1218219) oxide derivatives
Urionium salts (e.g., HBTU, HATU)Forms an activated uronium esterTetramethylurea

Alternatively, the nicotinic acid can be converted to a more reactive derivative, such as an acid chloride or an ester, prior to reaction with ethylamine. google.comnih.gov The acid chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with ethylamine, usually in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Diverse Synthetic Routes to this compound

Based on the retrosynthetic analysis and the methods for forming key intermediates, several synthetic routes can be devised.

A common linear synthesis would start from a readily available precursor like 2-hydroxynicotinic acid.

Route A: Early Bromination, Late-stage Amidation

Bromination: 2-hydroxynicotinic acid is regioselectively brominated at the 5-position to yield 5-bromo-2-hydroxynicotinic acid. google.com

Chlorination: The 2-hydroxy group is converted to a 2-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This step also converts the carboxylic acid to the acid chloride.

Etherification: The 2-chloro group is displaced by isobutoxide in a nucleophilic aromatic substitution reaction to introduce the isobutoxy moiety. This step may require protection of the acid chloride or subsequent hydrolysis back to the carboxylic acid.

Amidation: The resulting 5-bromo-2-isobutoxynicotinic acid is then coupled with ethylamine using a suitable coupling agent to form the final product, this compound.

Route B: Early Amidation, Late-stage Bromination

Amidation: 2-hydroxynicotinic acid is first converted to N-ethyl-2-hydroxynicotinamide.

Etherification: The 2-hydroxy group is then converted to the 2-isobutoxy group.

Bromination: The final step would be the regioselective bromination of N-ethyl-2-isobutoxynicotinamide at the 5-position. The directing effects of the amide and ether groups would need to be carefully considered to ensure the desired regioselectivity.

Application of Advanced Coupling Reactions for Nicotinamide Derivatization

The derivatization of the nicotinamide core, particularly at the bromine-substituted position, can be efficiently achieved through various advanced, metal-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for creating carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance. wikipedia.orglumenlearning.com

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is central to the synthesis of nicotinamide analogues. lumenlearning.com Key reactions include:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester. wikipedia.org For a precursor like 5-bromonicotinamide (B182952), a Suzuki reaction can introduce a diverse range of aryl, heteroaryl, or alkyl groups at the 5-position. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical for catalytic efficiency. lumenlearning.com For instance, a regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with aryl boronic acids was achieved using the air-stable palladium catalyst PXPd2, which provided excellent regioselectivity and short reaction times. nih.govacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It is a primary method for synthesizing aryl amines and their derivatives. organic-chemistry.org In the context of nicotinamide derivatization, this reaction could be used to introduce various primary or secondary amine functionalities at the 5-position of a bromo-substituted precursor, replacing the bromine atom. The reaction's scope is broad, and several generations of catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have been developed to enhance efficiency and expand substrate compatibility. acsgcipr.orgyoutube.com

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. lumenlearning.com It could be employed to introduce alkenyl groups onto the nicotinamide ring.

The table below summarizes key palladium-catalyzed coupling reactions applicable to nicotinamide derivatization.

Coupling ReactionReactantsBond FormedKey Features
Suzuki-Miyaura Aryl/Vinyl Halide + Organoboron CompoundC-CHigh tolerance for functional groups; widely used for biaryl synthesis. wikipedia.org
Buchwald-Hartwig Aryl Halide + Amine (Primary or Secondary)C-NPowerful method for aryl amine synthesis; requires specific ligands. libretexts.orgacsgcipr.org
Heck Aryl/Vinyl Halide + AlkeneC-C (alkenyl)Forms substituted alkenes; requires a base. lumenlearning.com

Other Metal-Catalyzed Reactions: While palladium is dominant, other transition metals like copper and nickel are also used in cross-coupling chemistry. acsgcipr.orgescholarship.org Copper-catalyzed reactions, such as variations of the Ullmann reaction, can be used for C-N and C-O bond formation under milder conditions than traditional methods. acsgcipr.org Nickel catalysis offers a more cost-effective alternative to palladium for certain cross-coupling applications. escholarship.org

Parallel Synthesis Techniques for Generation of this compound Analogues

Parallel synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of related compounds in an efficient, simultaneous manner. muni.cz This approach is invaluable for creating a diverse set of analogues of a target molecule like this compound for structure-activity relationship (SAR) studies.

The core principle involves reacting a common chemical scaffold with a diverse set of building blocks. wikipedia.org For the target compound, the 5-bromonicotinamide core serves as an excellent scaffold. A library of analogues can be generated by varying the substituents at three key positions: the C5-position (currently bromine), the amide nitrogen (currently ethyl), and the C2-alkoxy group (currently isobutoxy).

Solid-Phase Synthesis: A powerful technique for library generation is solid-phase synthesis, where the starting material is anchored to a polymer resin. muni.cz This simplifies the purification process, as excess reagents and byproducts can be washed away, while the resin-bound product is retained. A library of 180 secondary nicotinamides was successfully generated using a solid-phase approach where 5-bromonicotinic acid was acylated onto an amine-functionalized resin, followed by a Suzuki coupling reaction to introduce diversity at the 5-position. researchgate.net

Solution-Phase Parallel Synthesis: Libraries can also be generated using solution-phase chemistry, often employing multi-component reactions or sequential one-pot procedures. A three-component reaction between chalcones, β-ketoamides, and ammonium (B1175870) acetate (B1210297) has been used to produce a library of highly substituted nicotinamides in a single operation. nih.gov Another approach involves enzymatic reactions in continuous-flow microreactors, which allowed for the parallel synthesis of 18 different nicotinamide derivatives by reacting various methyl nicotinate (B505614) derivatives with a selection of amines. rsc.org

The following table outlines a potential parallel synthesis strategy for generating analogues of this compound.

Scaffold PositionReaction TypeExample Reagents (Building Blocks)
C5-Position Suzuki CouplingDiverse set of aryl and heteroaryl boronic acids
Amide (N-substitution) AmidationLibrary of primary amines (e.g., propylamine, cyclopropylamine)
C2-Position Nucleophilic Aromatic SubstitutionLibrary of alcohols (e.g., propanol, cyclobutanol)

This strategy allows for the systematic modification of the molecule's structure, creating a comprehensive library for biological screening or materials science applications.

Methodological Considerations for Reaction Optimization and Scalability in Laboratory Settings

Optimizing a synthetic route and ensuring its scalability are critical for producing sufficient quantities of a target compound for further study. This involves a systematic evaluation of various reaction parameters to maximize yield, purity, and efficiency while minimizing cost and environmental impact. acsgcipr.org

Reaction Parameter Optimization: For the synthesis of nicotinamide derivatives, several factors must be carefully considered:

Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligand is paramount. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands often improve reaction rates and yields. youtube.com For Suzuki couplings, the stability and activity of the palladium catalyst can be tuned by the ligand to achieve desired outcomes. nih.govacs.org Catalyst loading should also be optimized to be as low as possible without compromising efficiency. acsgcipr.org

Solvent and Base: The solvent can significantly influence reaction rates and selectivity. Solvents like toluene, THF, and dioxane are common in cross-coupling reactions, but greener alternatives should be considered. acsgcipr.org The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOtBu) is crucial and depends on the specific reaction and substrates. acs.orglibretexts.org

Temperature and Reaction Time: These parameters are often interdependent. Optimization aims to find the lowest possible temperature and shortest time that afford a high yield of the desired product, minimizing energy consumption and the formation of degradation byproducts. rsc.org

Substrate Ratio: The stoichiometry of the reactants should be optimized to ensure complete conversion of the limiting reagent and to simplify purification. Using large excesses of reagents should be avoided where possible. acsgcipr.org

Scalability and Modern Synthetic Technologies: Scaling a reaction from milligram to gram or kilogram quantities presents unique challenges. What works on a small scale may not be efficient or safe on a larger one.

Batch vs. Flow Chemistry: Traditional synthesis is performed in batches. However, continuous-flow microreactors offer significant advantages for scalability. rsc.org They provide superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety. The synthesis of nicotinamide derivatives in a continuous-flow system dramatically reduced reaction times (from 24 hours to 35 minutes) and increased yields compared to batch processing. rsc.org

Purification: As scale increases, purification by column chromatography can become impractical. Developing procedures that allow for crystallization, distillation, or extraction is essential for efficient large-scale synthesis.

Green Chemistry Principles: Applying principles of green chemistry is crucial for sustainable synthesis. This includes minimizing waste, using less hazardous solvents, improving atom economy, and using catalytic rather than stoichiometric reagents. acsgcipr.org For example, optimizing a Buchwald-Hartwig reaction might involve using simpler inorganic bases over organic ones and avoiding high-impact solvents. acsgcipr.org

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables simultaneously, leading to a robust and optimized process suitable for laboratory-scale production.

Molecular Target Identification and Mechanistic Elucidation for 5 Bromo N Ethyl 2 Isobutoxynicotinamide

High-Throughput Screening (HTS) and Phenotypic Screening Strategies for Target Discovery

High-throughput screening (HTS) and phenotypic screening are fundamental strategies in modern drug discovery to identify bioactive compounds and their potential molecular targets. HTS involves the rapid, automated testing of large numbers of compounds against a specific biological target, while phenotypic screening assesses the effects of compounds on cellular or organismal phenotypes without a preconceived target.

A thorough search of scientific literature and public research databases did not yield any specific studies detailing the use of HTS or phenotypic screening to identify the molecular targets of 5-Bromo-N-ethyl-2-isobutoxynicotinamide. Consequently, there is no publicly available data to present regarding the initial discovery of its biological activities through these methods.

Investigation of Specific Receptor Interactions

The investigation of how a compound interacts with specific receptors is crucial for understanding its pharmacological profile. The following subsections were designated for a detailed exploration of this compound's interactions with key receptor and enzyme families.

Focus on G Protein-Coupled Receptors (GPCRs), including Sphingosine-1-Phosphate 5 (S1P5) Receptor Agonism/Antagonism

G Protein-Coupled Receptors (GPCRs) represent a large and diverse family of cell surface receptors that are common targets for pharmaceuticals. The Sphingosine-1-Phosphate 5 (S1P5) receptor, in particular, is involved in various physiological processes. There is no published research to indicate whether this compound acts as an agonist or antagonist at the S1P5 receptor or any other GPCR.

Rho-associated Protein Kinase (ROCK) Inhibition Studies

Rho-associated protein kinases (ROCK) are key regulators of the actin cytoskeleton and are implicated in various diseases. Inhibition of ROCK signaling is a therapeutic strategy in several conditions. Currently, there are no available studies that have investigated or demonstrated the inhibitory activity of this compound against ROCK enzymes.

Exploration of Phosphodiesterase (PDE) Inhibition Profiles

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Different PDE families have distinct tissue distributions and physiological roles, making them attractive drug targets. An examination of the scientific literature reveals no data on the inhibitory profile of this compound against any of the PDE isoforms.

Detailed Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms of a compound's action is essential for its development as a therapeutic agent. This includes the study of its binding kinetics and thermodynamics with its biological target.

Ligand-Receptor Binding Kinetics and Thermodynamics

The study of ligand-receptor binding kinetics (association and dissociation rates) and thermodynamics (the energetic forces driving the binding) provides deep insights into the molecular interactions. Due to the lack of an identified molecular target for this compound, no studies on its binding kinetics or thermodynamics have been published. Therefore, data tables detailing these parameters cannot be generated.

Analysis of Downstream Signaling Pathways and Cellular Responses

Currently, there is no specific information available in peer-reviewed scientific literature that details the downstream signaling pathways modulated by this compound. Consequently, the cellular responses triggered by this compound remain uncharacterized. Research in this area would be necessary to understand how this molecule affects cellular functions, such as proliferation, differentiation, or apoptosis.

Enzyme Kinetics and Inhibition Mechanism Determination

The enzymatic targets of this compound have not been publicly identified. As a result, there is no available data on its enzyme kinetics, including parameters such as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration). The mechanism by which it might inhibit any specific enzyme, whether competitive, non-competitive, or uncompetitive, is also unknown. Further research would be required to perform kinetic studies and determine the mode of action of this compound.

Due to the absence of detailed research findings, data tables and further elaboration on the specific topics requested cannot be provided at this time.

Computational Chemistry and Molecular Modeling for 5 Bromo N Ethyl 2 Isobutoxynicotinamide

Ligand-Based Drug Design Approaches

In the absence of a known crystal structure for a specific biological target, ligand-based drug design (LBDD) methodologies offer a powerful alternative for drug discovery. These approaches are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a desired response.

For 5-Bromo-N-ethyl-2-isobutoxynicotinamide, a hypothetical pharmacophore model can be constructed based on its key chemical features. This model would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the amide nitrogen).

A hydrophobic/aliphatic region (the isobutoxy group).

An aromatic ring (the pyridine (B92270) ring).

A halogen bond donor (the bromine atom).

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. This allows for the rapid identification of other molecules that share the same essential chemical features as this compound and are therefore more likely to exhibit similar biological activity.

Pharmacophoric Feature Potential Role in Molecular Recognition
Hydrogen Bond AcceptorInteraction with donor groups in a protein's active site.
Hydrogen Bond DonorInteraction with acceptor groups in a protein's active site.
Hydrophobic RegionEngagement with nonpolar pockets in a target protein.
Aromatic RingPi-pi stacking or hydrophobic interactions.
Halogen Bond DonorDirectional interaction with nucleophilic atoms.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D structural features), QSAR models can predict the activity of new, unsynthesized compounds.

In the context of this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications to the ethyl, isobutoxy, and bromo substituents. The biological activity data from these compounds would then be correlated with their calculated molecular descriptors to generate a predictive QSAR model. Such a model would be invaluable for guiding the synthesis of more potent and selective analogues.

Structure-Based Drug Design Approaches

When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) provides a more direct and detailed approach to understanding and predicting molecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding mode and affinity of a compound. While specific targets for this compound are not yet fully elucidated in publicly available literature, docking studies on homologous proteins or potential targets can provide valuable insights.

For instance, if this compound were hypothesized to target a particular kinase, docking simulations would be performed to place the molecule into the ATP-binding site of the kinase. The scoring functions used in docking algorithms would then estimate the binding affinity and identify key interactions, such as hydrogen bonds between the nicotinamide (B372718) core and the hinge region of the kinase.

Potential Interaction Protein Residue Example Distance (Å)
Hydrogen Bond (O of C=O)Backbone NH of a Leucine~2.9
Hydrogen Bond (NH of amide)Sidechain of an Aspartate~3.1
Hydrophobic InteractionSidechains of Valine, IsoleucineN/A
Halogen Bond (Br)Carbonyl oxygen of a Glycine~3.0

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of the binding interactions.

An MD simulation of the this compound-protein complex would reveal the flexibility of the ligand in the binding pocket, the stability of key hydrogen bonds, and the role of water molecules in mediating interactions. This information is crucial for confirming the binding mode predicted by docking and for understanding the dynamic nature of molecular recognition.

Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Free energy calculation methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), provide a more rigorous and accurate estimation of binding free energies compared to docking scores.

These calculations simulate the transformation of a ligand into another or into a non-interacting state, both in solution and within the protein's binding site. The difference in the free energy of these transformations provides a direct measure of the relative or absolute binding affinity. Applying such methods to this compound would allow for a more precise ranking of its potency against a given target compared to other potential inhibitors.

Conformational Landscape and Torsional Analysis of this compound

The conformational landscape of this compound is primarily defined by the rotational freedom around several key single bonds. Conformational analysis, the study of the energies of different spatial arrangements (conformers) of a molecule, is crucial for understanding its physical and biological properties. The most significant rotational barriers in this molecule are associated with the amide C-N bond, the N-ethyl bond, and the bonds within the isobutoxy group.

A critical feature of amides is the partial double bond character of the C(O)-N bond due to resonance. This delocalization of the nitrogen lone pair into the carbonyl group results in a substantial rotational energy barrier, typically in the range of 15-20 kcal/mol. youtube.com This high barrier means that rotation around this bond is restricted at room temperature, leading to the existence of distinct cis and trans conformers. For secondary amides like this compound, the trans conformation, where the ethyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally much more stable than the cis conformation due to reduced steric hindrance. youtube.com

Further conformational complexity arises from the rotation around the bond connecting the pyridine ring to the carbonyl group, the N-C(ethyl) bond, and the C-O and C-C bonds of the flexible isobutoxy side chain. Torsional analysis, which involves calculating the potential energy as a function of the dihedral angle of a specific bond, is used to identify the most stable (low-energy) conformations.

Below is an illustrative data table representing a hypothetical torsional analysis for the key dihedral angles in this compound. The dihedral angles (τ) define the rotation around specific bonds, and the relative energies (ΔE) indicate the stability of the corresponding conformers.

Dihedral Angle (τ)Bond of RotationConformationRelative Energy (ΔE) (kcal/mol)
τ1 (Pyridine-C=O)C2(Py)-C7(=O)Planar vs. Twisted0 (Planar), >5 (Twisted)
τ2 (Amide C-N)C7(=O)-N8Trans vs. Cis0 (Trans), ~18-20 (Cis)
τ3 (N-Ethyl)N8-C9(Ethyl)Staggered vs. Eclipsed0 (Staggered), ~3-4 (Eclipsed)
τ4 (O-Isobutyl)C2(Py)-O1In-plane vs. Out-of-planeVaries based on steric clash

Note: This table is illustrative and based on general principles of conformational analysis for aromatic amides. Actual values would require specific DFT calculations.

Electronic Structure Calculations and Molecular Electret Properties (as a general amide research concept)

Electronic structure calculations provide a detailed picture of how electrons are distributed within a molecule, which is fundamental to its reactivity, polarity, and intermolecular interactions. For this compound, methods like DFT are employed to calculate properties such as the molecular dipole moment, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map.

The electronic character of the molecule is significantly influenced by its substituents. The isobutoxy group at the 2-position is an electron-donating group, increasing the electron density on the pyridine ring. Conversely, the bromine atom at the 5-position and the nicotinamide moiety are electron-withdrawing, which decreases the electron density. These competing electronic effects create a complex and nuanced electron distribution across the aromatic system. acs.org

The concept of a molecular electret arises from this inherent charge separation. A molecular electret is a molecule with a persistent, near-permanent electric dipole moment. Amides are excellent examples of functional groups that can impart electret properties to a molecule due to their large and stable bond dipoles. nih.gov In an ordered assembly, such as in a crystal or a thin film, the alignment of these molecular dipoles can lead to a macroscopic electric field. The stable trans conformation of the amide bond in this compound locks in a significant local dipole, making it a candidate for studies related to molecular electret behavior.

The table below presents hypothetical, yet representative, data from electronic structure calculations for this class of molecule.

Calculated PropertyRepresentative ValueSignificance
Dipole Moment (μ)3 - 5 DebyeIndicates high polarity and potential for strong dipole-dipole interactions.
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates kinetic stability and resistance to electronic excitation.
ESP Minimum (on C=O)-55 kcal/molShows the primary site for electrophilic attack or hydrogen bonding.

Note: This table is illustrative. The values are typical for substituted aromatic amides and would need to be confirmed by specific quantum chemical calculations for this compound.

Preclinical Pharmacological Investigations of 5 Bromo N Ethyl 2 Isobutoxynicotinamide

In Vitro Cellular and Biochemical Assays

No publicly available studies were found that describe the in vitro cellular and biochemical activities of 5-Bromo-N-ethyl-2-isobutoxynicotinamide. Information regarding its effects on specific cell lines, its mechanism of action on molecular targets, and its influence on cellular signaling pathways is not present in the current scientific literature.

Cell Line Selection and Experimental Design for Target-Specific Responses

There is no published information detailing the selection of specific cell lines for the investigation of this compound's activity. The rationale for choosing particular cell models, based on the expression of a proposed target, and the experimental designs employed for such studies are not available.

Functional Assays Demonstrating Modulation of Target Activity (e.g., receptor activation, enzyme inhibition)

Data from functional assays, which are critical for demonstrating the compound's effect on a biological target, are not available. Consequently, there are no findings to report regarding its potential to activate or block receptors, or to inhibit or enhance enzyme activity.

Cellular Signaling Pathway Analysis Following Compound Treatment

There are no published studies that have analyzed the effects of this compound on intracellular signaling pathways. Research that would typically involve techniques such as Western blotting, reporter gene assays, or phosphorylation-specific antibody arrays to elucidate the compound's mechanism of action has not been reported.

Advanced Research Applications and Methodological Considerations

Development of Chemical Probes Based on 5-Bromo-N-ethyl-2-isobutoxynicotinamide

The development of chemical probes is a critical step in elucidating the mechanism of action of a bioactive compound. By modifying the parent molecule with specific tags, researchers can visualize its distribution in cells and tissues and identify its binding partners.

Synthesis of Fluorescently Tagged Analogues for Imaging

To visualize the subcellular localization and dynamics of this compound, fluorescent analogues would be synthesized. This typically involves chemically linking a fluorophore to a position on the molecule that does not interfere with its biological activity. The bromine atom on the pyridyl ring could serve as a versatile chemical handle for such modifications, potentially through palladium-catalyzed cross-coupling reactions.

Table 1: Potential Fluorophores for Tagging Nicotinamide (B372718) Analogues

FluorophoreExcitation (nm)Emission (nm)Key Features
Fluorescein~494~518Bright green fluorescence, pH-sensitive.
Rhodamine~550~573Photostable, available in various colors.
BODIPY DyesVariesVariesSharp emission peaks, less sensitive to solvent polarity.
Cyanine Dyes (e.g., Cy5)~649~666Emission in the far-red spectrum, suitable for in vivo imaging.

The choice of fluorophore would depend on the specific imaging application, such as the desired wavelength to minimize cellular autofluorescence and the required photostability for long-term imaging experiments.

Radioligand Synthesis for Positron Emission Tomography (PET) and Autoradiography

For in vivo studies, radiolabeled versions of this compound would be invaluable. Positron Emission Tomography (PET) allows for the non-invasive visualization and quantification of the compound's distribution in living organisms. This would typically involve replacing one of the atoms in the molecule with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

The synthesis of a radioligand would require specialized radiochemistry techniques. For example, [¹¹C]methylation could be used to introduce a ¹¹C-methyl group, or a precursor could be synthesized for [¹⁸F]fluorination. Once synthesized, the radioligand's binding to its target could be studied in tissue sections using autoradiography.

Structural Biology Approaches to Compound-Target Interactions

Understanding how a compound interacts with its protein target at an atomic level is crucial for rational drug design and optimization.

Co-crystallization and X-ray Crystallography of Protein-Ligand Complexes

If the protein target of this compound is known and can be crystallized, co-crystallization experiments would be performed. This involves crystallizing the protein in the presence of the compound to obtain a protein-ligand complex crystal. X-ray diffraction analysis of this crystal would then reveal the three-dimensional structure of the binding site and the precise interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding and Conformational Changes

NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution. Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of the compound are in close contact with the protein. Furthermore, chemical shift perturbation studies, where the NMR spectrum of the protein is monitored upon addition of the compound, can map the binding site on the protein surface and provide information on any conformational changes that occur upon binding.

Proteomics and Metabolomics Approaches for Unbiased Target and Pathway Identification

In cases where the direct molecular target of a compound is unknown, unbiased "omics" approaches can be employed to identify potential targets and affected cellular pathways.

Proteomics: This involves analyzing the entire protein complement of a cell or tissue after treatment with this compound. Techniques like affinity purification-mass spectrometry (AP-MS), where a modified version of the compound is used to "pull down" its binding partners, can directly identify target proteins. Alternatively, expression proteomics can reveal changes in protein abundance that are downstream of the compound's primary effect.

Metabolomics: This approach focuses on the global analysis of small-molecule metabolites in a biological system. By comparing the metabolic profiles of cells treated with and without the compound, researchers can identify metabolic pathways that are perturbed. This can provide clues about the function of the compound's target. For instance, if the compound inhibits an enzyme in a specific pathway, the substrate of that enzyme would be expected to accumulate, while the product would be depleted.

While specific data for this compound is currently lacking, the methodologies described above represent the standard and rigorous approaches that would be necessary to fully characterize its biological activity and therapeutic potential. Future research efforts focused on this compound would likely follow these well-established scientific pathways.

Future Directions and Translational Research Perspectives for 5 Bromo N Ethyl 2 Isobutoxynicotinamide Research

Exploration of Novel Therapeutic Indications and Disease Areas

There is currently no publicly available research detailing the exploration of therapeutic indications or specific disease areas for 5-Bromo-N-ethyl-2-isobutoxynicotinamide.

Strategies for Further Optimization of Potency, Selectivity, and In Vivo Efficacy

Information regarding strategies for the chemical optimization of this compound to enhance its potency, selectivity, or in vivo efficacy is not available in published literature.

Integration with Emerging Omics Technologies for Systems-Level Understanding

There are no current research articles or data that describe the integration of this compound with omics technologies such as genomics, proteomics, or metabolomics.

Long-Term Research Goals and Potential for Preclinical Development

Specific long-term research goals or any progression towards preclinical development for this compound have not been outlined in any accessible scientific or patent literature.

Q & A

Q. How do steric effects from the isobutoxy group influence regioselectivity in electrophilic substitutions?

  • Methodological Answer : The bulky isobutoxy group at C2 directs electrophiles to C4 or C6 positions. Confirm via nitration (HNO3_3/H2_2SO4_4) or halogenation (NCS/NIS). DFT calculations (Gaussian 16) model transition states to rationalize selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.